![molecular formula C23H17ClN4O2 B2880586 (E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline CAS No. 391220-86-3](/img/structure/B2880586.png)

(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

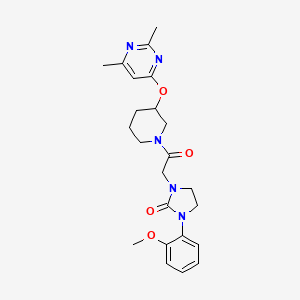

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a two-ring structure made up of a benzene ring fused to a pyrimidine ring . They have been used in the synthesis of various pharmaceuticals due to their wide range of biological activities .

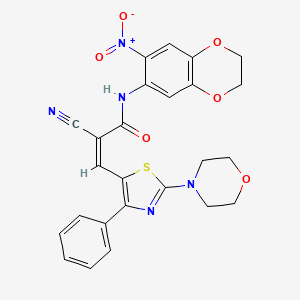

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The dihydrobenzo[b][1,4]dioxin moiety is a bicyclic structure with an oxygen atom in each ring .科学的研究の応用

Synthesis and Biological Activity

Quinazoline derivatives have been extensively studied for their potential therapeutic applications. For instance, the synthesis and evaluation of quinazoline compounds for their antimicrobial activity highlight the significance of this class of compounds in developing new antibacterial agents. The process involves various chemical reactions, including cyclization and substitution, to obtain compounds with potential antimicrobial properties. These compounds undergo rigorous testing against various bacterial strains to determine their efficacy and spectrum of activity. The promising results from these studies suggest that quinazoline derivatives could serve as templates for the development of new antimicrobial drugs, addressing the growing concern of antibiotic resistance (Habib, Hassan, & El‐Mekabaty, 2012).

Antioxidant and Anti-inflammatory Applications

Research into quinazoline derivatives also extends into exploring their antioxidant and anti-inflammatory properties. Synthesizing and testing these compounds for their ability to inhibit oxidative stress and inflammatory responses in biological systems are crucial steps in this research area. These properties are particularly relevant in the context of chronic diseases, where inflammation and oxidative stress play a key role in disease progression. Studies have shown that some quinazoline derivatives possess significant antioxidant and anti-inflammatory activities, making them potential candidates for further development into therapeutic agents for treating various chronic conditions (Alam et al., 2011).

Pharmacological Investigations

The pharmacological exploration of quinazoline derivatives encompasses their evaluation as potential H1-antihistaminic agents. This involves the synthesis of novel quinazoline compounds and their subsequent testing in vivo for H1-antihistaminic activity. The aim is to identify compounds that can effectively block the action of histamine, a chemical involved in allergic reactions, without causing significant sedation. Such research is vital for the development of safer and more effective antihistamines. The promising results from these studies indicate the potential of quinazoline derivatives in the treatment of allergies and related conditions (Alagarsamy, Giridhar, & Yadav, 2005).

作用機序

Target of Action

The primary targets of this compound are yet to be identified. Compounds with similar structures have been found to interact with various receptors and enzymes

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical context within which the interaction occurs.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For example, compounds with similar structures have been found to affect the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and survival. Changes in this pathway can have significant downstream effects, including alterations in gene expression and cellular behavior .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affects. For example, if the compound targets enzymes involved in cell proliferation, it may alter the rate of cell division. If it targets signaling pathways, it may change gene expression patterns and cellular behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of other molecules can affect the compound’s ability to reach its targets. The pH and temperature of the environment can also affect the compound’s stability and activity .

将来の方向性

特性

IUPAC Name |

6-chloro-N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O2/c24-17-7-8-19-18(13-17)22(16-4-2-1-3-5-16)27-23(26-19)28-25-14-15-6-9-20-21(12-15)30-11-10-29-20/h1-9,12-14H,10-11H2,(H,26,27,28)/b25-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVZISYPMGSVEE-AFUMVMLFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=N/NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2880504.png)

![prop-2-en-1-yl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2880509.png)

![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2880512.png)

![1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2880515.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2880519.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-diethylprop-2-enamide](/img/structure/B2880524.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide](/img/structure/B2880526.png)